molecular formula C17H24N4O3S3 B2704530 4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392239-64-4

4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2704530
CAS No.: 392239-64-4
M. Wt: 428.58
InChI Key: USTOMXPEBOFZHI-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with dipropylsulfamoyl and ethylsulfanyl-thiadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with appropriate reagents. The ethylsulfanyl group is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the thiadiazole derivative with 4-(dipropylsulfamoyl)benzoic acid under suitable conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving thiadiazole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The ethylsulfanyl-thiadiazole moiety could play a crucial role in binding to the target site, while the dipropylsulfamoyl group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl hydrosulfide
  • (5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)methylsulfanyl-dimethoxy-sulfanylidene-phosphorane

Uniqueness

4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the combination of its benzamide core with the dipropylsulfamoyl and ethylsulfanyl-thiadiazole groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S3/c1-4-11-21(12-5-2)27(23,24)14-9-7-13(8-10-14)15(22)18-16-19-20-17(26-16)25-6-3/h7-10H,4-6,11-12H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTOMXPEBOFZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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